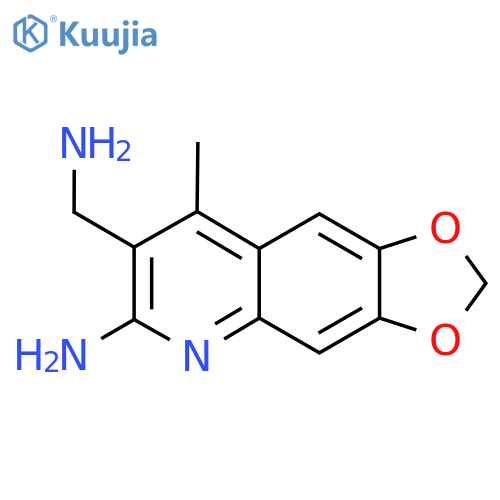

Cas no 2138521-01-2 (7-(aminomethyl)-8-methyl-2H-1,3dioxolo4,5-gquinolin-6-amine)

7-(aminomethyl)-8-methyl-2H-1,3dioxolo4,5-gquinolin-6-amine 化学的及び物理的性質

名前と識別子

-

- 7-(aminomethyl)-8-methyl-2H-1,3dioxolo4,5-gquinolin-6-amine

- EN300-1085889

- 7-(aminomethyl)-8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-amine

- 2138521-01-2

-

- インチ: 1S/C12H13N3O2/c1-6-7-2-10-11(17-5-16-10)3-9(7)15-12(14)8(6)4-13/h2-3H,4-5,13H2,1H3,(H2,14,15)

- InChIKey: YHQZGTRPDPSHPB-UHFFFAOYSA-N

- ほほえんだ: O1COC2=CC3C(C=C12)=C(C)C(CN)=C(N)N=3

計算された属性

- せいみつぶんしりょう: 231.100776666g/mol

- どういたいしつりょう: 231.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 83.4Ų

7-(aminomethyl)-8-methyl-2H-1,3dioxolo4,5-gquinolin-6-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1085889-1.0g |

7-(aminomethyl)-8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-amine |

2138521-01-2 | 1g |

$770.0 | 2023-05-26 | ||

| Enamine | EN300-1085889-2.5g |

7-(aminomethyl)-8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-amine |

2138521-01-2 | 95% | 2.5g |

$1509.0 | 2023-10-27 | |

| Enamine | EN300-1085889-0.25g |

7-(aminomethyl)-8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-amine |

2138521-01-2 | 95% | 0.25g |

$708.0 | 2023-10-27 | |

| Enamine | EN300-1085889-0.05g |

7-(aminomethyl)-8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-amine |

2138521-01-2 | 95% | 0.05g |

$647.0 | 2023-10-27 | |

| Enamine | EN300-1085889-10g |

7-(aminomethyl)-8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-amine |

2138521-01-2 | 95% | 10g |

$3315.0 | 2023-10-27 | |

| Enamine | EN300-1085889-5g |

7-(aminomethyl)-8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-amine |

2138521-01-2 | 95% | 5g |

$2235.0 | 2023-10-27 | |

| Enamine | EN300-1085889-0.5g |

7-(aminomethyl)-8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-amine |

2138521-01-2 | 95% | 0.5g |

$739.0 | 2023-10-27 | |

| Enamine | EN300-1085889-0.1g |

7-(aminomethyl)-8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-amine |

2138521-01-2 | 95% | 0.1g |

$678.0 | 2023-10-27 | |

| Enamine | EN300-1085889-5.0g |

7-(aminomethyl)-8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-amine |

2138521-01-2 | 5g |

$2235.0 | 2023-05-26 | ||

| Enamine | EN300-1085889-10.0g |

7-(aminomethyl)-8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-amine |

2138521-01-2 | 10g |

$3315.0 | 2023-05-26 |

7-(aminomethyl)-8-methyl-2H-1,3dioxolo4,5-gquinolin-6-amine 関連文献

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

7-(aminomethyl)-8-methyl-2H-1,3dioxolo4,5-gquinolin-6-amineに関する追加情報

7-(アミノメチル)-8-メチル-2H-1,3-ジオキソロ[4,5-g]キノリン-6-アミン(CAS No. 2138521-01-2)の科学的特性と応用可能性

7-(アミノメチル)-8-メチル-2H-1,3-ジオキソロ[4,5-g]キノリン-6-アミンは、複雑なヘテロ環式化合物の一種であり、キノリン骨格と1,3-ジオキソロ環を有するユニークな構造が特徴です。この化合物は、医薬品中間体や機能性材料としての潜在的な応用が注目されています。近年、創薬化学や材料科学の分野で、類似構造を持つ化合物に対する研究需要が高まっており、CAS 2138521-01-2もその一環として関心を集めています。

本化合物の分子式はC12H13N3O2で、分子量は231.25 g/molです。アミノメチル基とアミン基という二つの反応性に富む官能基を有しており、これらを活用した誘導体化反応や架橋反応が可能です。特に、キノリン誘導体は蛍光特性を示すことが知られており、バイオイメージングプローブやセンシング材料への応用が期待されます。

近年の研究トレンドとして、低分子量医薬品候補化合物の探索が活発化しています。特に神経科学分野では、キノリン骨格を持つ化合物が神経保護作用や認知機能改善効果を示すことが報告されており、7-(アミノメチル)-8-メチル-2H-1,3-ジオキソロ[4,5-g]キノリン-6-アミンもその候補として検討される可能性があります。また、サステナブルケミストリーの観点から、環境負荷の低い合成法の開発も重要な研究テーマとなっています。

この化合物の物理化学的性質について、予測される溶解度は���性溶媒(水、DMSOなど)に対して中程度で、logP値は約1.5と推定されます。この特性は、経口吸収性や血液脳関門透過性を評価する上で重要なパラメータとなります。安定性試験では、常温で遮光条件下であれば比較的安定であることが示唆されていますが、酸化感受性があるため、保管時には不活性ガス置換などの配慮が必要です。

合成経路に関しては、多段階有機合成が一般的で、保護基化学を活用した方法が報告されています。出発物質として5-アミノ-2-メチルキノリンを使用し、環化反応と官能基変換を組み合わせる手法が主流です。最近では、フローケミストリー技術を応用した連続合成法の開発も進められており、スケールアップ効率の向上が期待されています。

市場動向として、精密医療や個別化治療の需要拡大に伴い、標的型低分子化合物の開発が加速しています。7-(アミノメチル)-8-メチル-2H-1,3-ジオキソロ[4,5-g]キノリン-6-アミンのような多官能性化合物は、分子標的薬のコア構造としての可能性を秘めています。特に、神経変性疾患や炎症性疾患に関連する創薬研究において、注目を集めています。

安全性評価の観点からは、現時点で包括的な毒性データは限られていますが、構造活性相関に基づく予測では、適切な取り扱い条件下であれば研究用途に使用可能と判断されています。ただし、in vitro試験を実施する際には、細胞毒性の有無を確認する予備評価が推奨されます。また、代謝安定性や薬物動態に関するさらなる研究が待たれるところです。

今後の展望として、人工知能を活用した創薬(AIドリブン創薬)の進展に伴い、7-(アミノメチル)-8-メチル-2H-1,3-ジオキソロ[4,5-g]キノリン-6-アミンのような化合物の仮想スクリーニングとin silico評価がより一般的になるでしょう。また、持続可能な開発目標(SDGs)に沿ったグリーン合成法の確立も重要な課題です。研究者間のオープンイノベーションを通じて、本化合物の可能性がさらに開拓されることが期待されます。

2138521-01-2 (7-(aminomethyl)-8-methyl-2H-1,3dioxolo4,5-gquinolin-6-amine) 関連製品

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)